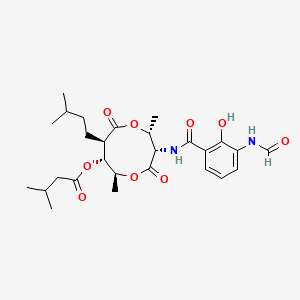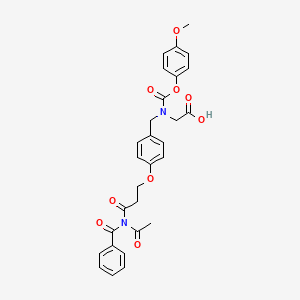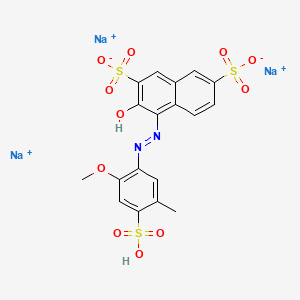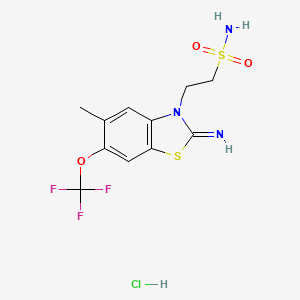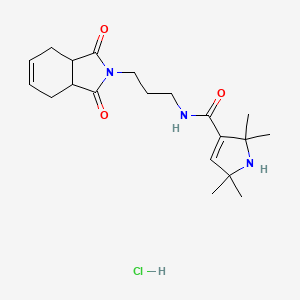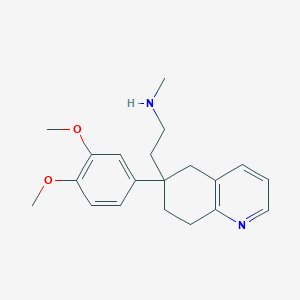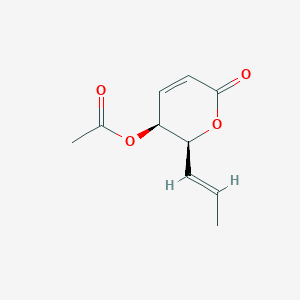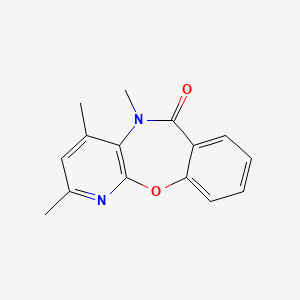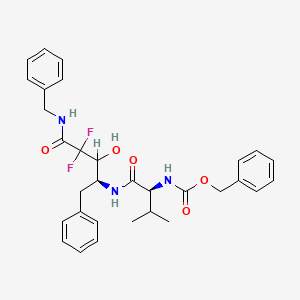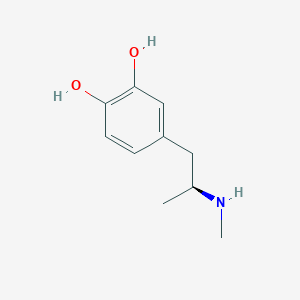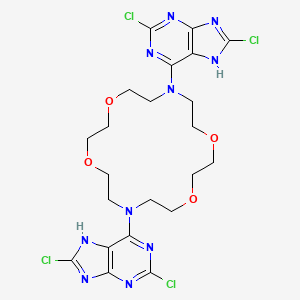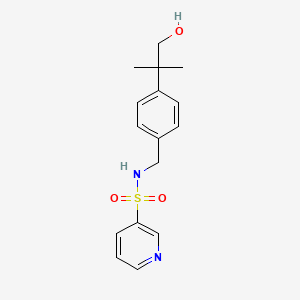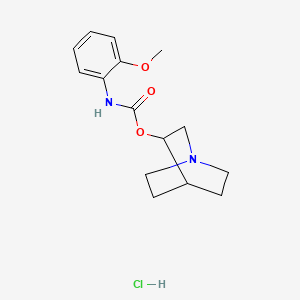
Morphine glucopyranuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine glucopyranuronide, also known as morphine-6-glucuronide, is a metabolite of morphine formed in the liver through the process of glucuronidation. This compound is known for its potent analgesic effects, which are even stronger than those of morphine itself. This compound is primarily used in the medical field for pain management, particularly in cases of severe and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine glucopyranuronide involves the glucuronidation of morphine. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which facilitates the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the liver, where UGT enzymes are abundant.
Industrial Production Methods
Industrial production of this compound follows a similar pathway to its natural synthesis. The process involves the extraction of morphine from opium poppy plants, followed by enzymatic glucuronidation. This method ensures a high yield of the desired compound while maintaining the purity required for medical applications .
Chemical Reactions Analysis
Types of Reactions
Morphine glucopyranuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound back to morphine under specific conditions.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Morphine glucopyranuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of opioids.
Biology: Researchers study its effects on cellular processes and its interactions with various biological molecules.
Medicine: It is extensively used in pain management research, particularly for understanding its analgesic properties and potential side effects.
Mechanism of Action
Morphine glucopyranuronide exerts its effects primarily through the activation of mu opioid receptors in the central nervous system. This activation leads to the inhibition of pain signals and provides potent analgesic effects. The compound has a higher affinity for these receptors compared to morphine, which contributes to its increased potency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to morphine glucopyranuronide include:
Morphine-3-glucuronide: Another metabolite of morphine, but with different pharmacological properties.
Codeine-6-glucuronide: A metabolite of codeine with analgesic effects.
Hydromorphone-3-glucuronide: A metabolite of hydromorphone with distinct pharmacological effects
Uniqueness
This compound is unique due to its high potency and specific activation of mu opioid receptors. Unlike morphine-3-glucuronide, which has limited analgesic effects, this compound provides significant pain relief. Its unique structure and interaction with opioid receptors make it a valuable compound in pain management research and therapy .
Properties
CAS No. |
33086-26-9 |
|---|---|
Molecular Formula |
C23H27NO9 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(3S,6R)-6-[[(4R,4aR,7S,7aR)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15?,16-,17?,19?,20-,22+,23?/m0/s1 |
InChI Key |
GNJCUHZOSOYIEC-DCPMSZFHSA-N |
Isomeric SMILES |
CN1CCC23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6C(C([C@@H](C(O6)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


